molecular formula C23H14N2O4 B11686497 2-(3-methylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

2-(3-methylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11686497
M. Wt: 382.4 g/mol
InChI Key: GTRRJLWXZKRMMH-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the core isoindole structure, followed by the introduction of the benzoxazin and methylphenyl groups. Common reagents used in these reactions include anhydrous solvents, catalysts such as palladium or copper, and various organic acids and bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative. Substitution reactions can introduce a wide range of new functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development or biochemical studies.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methylphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the benzoxazin group, which may result in different chemical and biological properties.

    5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione: Lacks the methylphenyl group, potentially altering its reactivity and applications.

    2-(3-methylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-pyrrole-1,3(2H)-dione: Substitutes the isoindole core with a pyrrole ring, which may affect its chemical behavior and interactions.

Uniqueness

The combination of the isoindole, benzoxazin, and methylphenyl groups in 2-(3-methylphenyl)-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1H-isoindole-1,3(2H)-dione gives it a unique set of properties that may not be found in similar compounds. This uniqueness can be leveraged in various applications, from materials science to drug development.

Properties

Molecular Formula

C23H14N2O4

Molecular Weight

382.4 g/mol

IUPAC Name

2-(3-methylphenyl)-5-(4-oxo-3,1-benzoxazin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C23H14N2O4/c1-13-5-4-6-15(11-13)25-21(26)16-10-9-14(12-18(16)22(25)27)20-24-19-8-3-2-7-17(19)23(28)29-20/h2-12H,1H3

InChI Key

GTRRJLWXZKRMMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4

Origin of Product

United States

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